An In-Depth Technical Guide to 3,4-Dihydro-1H-2,3-Benzoxazine: Structure, Properties, and Scientific Significance
An In-Depth Technical Guide to 3,4-Dihydro-1H-2,3-Benzoxazine: Structure, Properties, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydro-1H-2,3-benzoxazine scaffold represents a unique heterocyclic system with significant potential in medicinal chemistry and materials science. As a structural isomer of the more extensively studied 1,3- and 1,4-benzoxazines, the 2,3-benzoxazine ring system presents distinct electronic and conformational properties. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known applications of 3,4-dihydro-1H-2,3-benzoxazine and its derivatives, offering a critical resource for researchers engaged in the exploration of novel heterocyclic compounds.
Introduction: The Benzoxazine Family and the Uniqueness of the 2,3-Isomer
Benzoxazines are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring. The arrangement of the oxygen and nitrogen atoms within the six-membered ring gives rise to several isomers, with 1,3- and 1,4-benzoxazines being the most prominent and well-documented. These compounds have garnered significant attention for their wide-ranging biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, 1,3-benzoxazine derivatives are extensively used as monomers for the production of high-performance polybenzoxazine resins.
In contrast, the 3,4-dihydro-1H-2,3-benzoxazine isomer, where the oxygen and nitrogen atoms are in adjacent positions, is less explored. This unique arrangement, featuring an N-O bond within the heterocyclic ring, imparts distinct chemical reactivity and stereoelectronic properties compared to its more common counterparts. Understanding these differences is crucial for the rational design of novel molecules with specific biological or material properties.
Chemical Structure and Stereochemistry
The core structure of 3,4-dihydro-1H-2,3-benzoxazine consists of a benzene ring fused to a saturated six-membered oxazine ring, with the heteroatoms at positions 2 (Nitrogen) and 3 (Oxygen).
A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; A -- J [len=1.5]; J -- I [len=1.5]; I -- H [len=1.5]; H -- G [len=1.5]; G -- F [len=1.5];
node [shape=none, width=0, height=0]; edge [style=invis]; {rank=same; B; C;} {rank=same; A; D;} {rank=same; F; E;} {rank=same; G; I;} {rank=same; J; H;} }
Figure 1: Chemical Structure of 3,4-dihydro-1H-2,3-benzoxazine
The saturated oxazine ring can adopt various conformations, such as chair and boat forms, which can influence the molecule's overall shape and its interactions with biological targets. The presence of substituents on the aromatic ring or the heterocyclic portion can introduce chiral centers, leading to stereoisomers with potentially different biological activities.
Physicochemical and Spectroscopic Properties
Experimentally determined data for the parent 3,4-dihydro-1H-2,3-benzoxazine is scarce in the literature. However, computational methods and analysis of related derivatives provide valuable insights into its properties.
Table 1: Computed Physicochemical Properties of 3,4-dihydro-1H-2,3-benzoxazine
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | PubChem |
| Molecular Weight | 135.16 g/mol | PubChem |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Note: These properties are computationally predicted and may differ from experimental values.
Spectroscopic Characterization
The structural elucidation of 3,4-dihydro-1H-2,3-benzoxazine and its derivatives relies heavily on spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The protons on the methylene groups of the oxazine ring (at C1 and C4) would be expected to appear as distinct signals in the aliphatic region of the spectrum. The chemical shifts and coupling patterns of these protons would provide information about the conformation of the oxazine ring. The aromatic protons would appear in the downfield region, and their splitting patterns would depend on the substitution pattern of the benzene ring.
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¹³C NMR: The carbon signals for the C1 and C4 methylene groups would be found in the aliphatic region, while the aromatic carbons would resonate at lower field. The chemical shifts of the carbons attached to the nitrogen and oxygen atoms would be particularly informative.
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Infrared (IR) Spectroscopy: Key vibrational modes would include N-H stretching (for the unsubstituted compound), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O and C-N stretching vibrations.
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Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns could provide clues about the structure, with potential cleavage of the N-O bond or loss of the oxazine ring.
Synthesis of the 3,4-Dihydro-1H-2,3-Benzoxazine Scaffold
The synthesis of 3,4-dihydro-1H-2,3-benzoxazines is less commonly reported than that of their 1,3- and 1,4-isomers, which are typically formed through Mannich-type reactions. The construction of the 2,3-benzoxazine ring system often requires different strategies that facilitate the formation of the characteristic N-O bond.
One plausible synthetic approach involves the cyclization of an appropriate precursor, such as a 2-(halomethyl)benzylhydroxylamine. This method would involve the intramolecular nucleophilic substitution of the halide by the hydroxylamine oxygen.
start [label="2-(Halomethyl)benzyl Halide"]; intermediate1 [label="2-(Halomethyl)benzylhydroxylamine"]; product [label="3,4-Dihydro-1H-2,3-benzoxazine"];
start -> intermediate1 [label="Reaction with Hydroxylamine"]; intermediate1 -> product [label="Intramolecular Cyclization"]; }
Figure 2: A potential synthetic workflow for 3,4-dihydro-1H-2,3-benzoxazine.
Representative Experimental Protocol (Hypothetical)
Synthesis of N-Substituted 3,4-Dihydro-1H-2,3-Benzoxazine
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Step 1: Synthesis of 2-(Bromomethyl)benzyl bromide. Commercially available α,α'-dibromo-o-xylene can serve as the starting material.
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Step 2: Synthesis of N-(2-(Bromomethyl)benzyl)hydroxylamine. React 2-(bromomethyl)benzyl bromide with an appropriate N-substituted hydroxylamine in the presence of a non-nucleophilic base to favor mono-alkylation. The reaction should be carried out at low temperatures to control reactivity.
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Step 3: Intramolecular Cyclization. Treat the N-(2-(bromomethyl)benzyl)hydroxylamine with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., DMF or THF) to induce intramolecular cyclization via nucleophilic substitution of the remaining bromide by the hydroxylamine oxygen.
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Step 4: Purification. The crude product would be purified using standard techniques such as column chromatography on silica gel to yield the desired N-substituted 3,4-dihydro-1H-2,3-benzoxazine.
Reactivity and Chemical Behavior
The presence of the N-O bond is the most defining feature of the 2,3-benzoxazine ring system and is expected to be the primary site of reactivity. This bond is susceptible to cleavage under various conditions:
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Reductive Cleavage: The N-O bond can be cleaved by reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions, to yield the corresponding 2-(aminomethyl)benzyl alcohol. This reaction can be a useful synthetic transformation.
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Oxidative Reactions: The nitrogen atom could be susceptible to oxidation, depending on the reaction conditions and the nature of any substituent on the nitrogen.
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Ring-Opening Reactions: Acidic or basic conditions could potentially promote ring-opening reactions, leading to various rearranged or fragmented products. The stability of the ring system would be influenced by the substituents present.
benzoxazine [label="{3,4-Dihydro-1H-2,3-Benzoxazine | N-O bond}"]; reduction [label="Reductive Cleavage"]; product [label="2-(Aminomethyl)benzyl alcohol"];
benzoxazine -> reduction [label="[H]"]; reduction -> product; }
Figure 3: Key reactivity pathway of the 2,3-benzoxazine ring system.
Applications in Drug Development and Medicinal Chemistry
While specific biological activities of the parent 3,4-dihydro-1H-2,3-benzoxazine are not extensively documented, the broader class of benzoxazine derivatives has shown significant promise in various therapeutic areas. The unique structural features of the 2,3-isomer make it an intriguing scaffold for the design of novel bioactive molecules.
Potential areas of interest for 2,3-benzoxazine derivatives include:
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Antimicrobial Agents: The benzoxazine nucleus is a component of several compounds with antibacterial and antifungal properties.
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Anticancer Agents: Various substituted benzoxazines have been investigated for their cytotoxic effects against different cancer cell lines.
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Enzyme Inhibitors: The rigid bicyclic structure of benzoxazines can serve as a template for designing inhibitors of specific enzymes.
The introduction of diverse substituents on the aromatic ring and the nitrogen atom of the 2,3-benzoxazine core can be used to modulate the compound's lipophilicity, electronic properties, and steric profile, thereby optimizing its pharmacokinetic and pharmacodynamic properties.
Conclusion and Future Perspectives
3,4-Dihydro-1H-2,3-benzoxazine represents a fascinating yet underexplored area of heterocyclic chemistry. While the available literature is limited compared to its 1,3- and 1,4-isomers, the unique structural and electronic features conferred by the adjacent nitrogen and oxygen atoms suggest a rich potential for novel discoveries. Further research into efficient and versatile synthetic routes is critical to unlocking the full potential of this scaffold. As synthetic methodologies develop, a more thorough investigation of the biological activities and material properties of 2,3-benzoxazine derivatives is warranted. This will undoubtedly open new avenues in drug discovery and the development of advanced materials.
References
Due to the limited specific literature on 3,4-dihydro-1H-2,3-benzoxazine, the following references provide a broader context on the synthesis, properties, and applications of the benzoxazine class of compounds. These resources can serve as a foundational starting point for researchers interested in this area.
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PubChem. 3,4-Dihydro-2H-1,3-benzoxazine. National Center for Biotechnology Information. [Link]
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Asif, M. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 2020, 7(1), 60-73. [Link]
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Smist, M. & Kwiecien, H. Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 2014, 11(5), 676-695. [Link]
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Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2012, 4(2), 1165-1172. [Link]
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Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]
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ResearchGate. Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols. [Link]
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Semantic Scholar. 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. [Link]
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MDPI. Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Crystals, 2021, 11(5), 568. [Link]
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Journal of the Serbian Chemical Society. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 2021, 86(3), 213-246. [Link]
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ACS Publications. Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, 2000, 33(8), 2795-2803. [Link]
